2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide is a heterocyclic compound that features an indolizine core. . This compound, in particular, has garnered attention due to its unique structural properties and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzoyl chloride with an appropriate indolizine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives with potential biological activities.
Medicine: Due to its structural similarity to other bioactive indolizine derivatives, it is being explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide can be compared with other indolizine derivatives such as:
3-Amino-2-(1H-pyrrol-2-yl)indolizine-1-carbonitrile: Known for its potent biological activities and used in various medicinal chemistry applications.
N-(4-chlorophenyl)indolizine-1-carboxamide: Another indolizine derivative with similar structural features but different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-10-6-4-9(5-7-10)15(21)14-13(18)12(16(19)22)11-3-1-2-8-20(11)14/h1-8H,18H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELIJDQZFWMMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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